4-(2-Chlorophenyl)pyrimidine-2-thiol 4-(2-Chlorophenyl)pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 80590-69-8
VCID: VC7147915
InChI: InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
SMILES: C1=CC=C(C(=C1)C2=CC=NC(=S)N2)Cl
Molecular Formula: C10H7ClN2S
Molecular Weight: 222.69

4-(2-Chlorophenyl)pyrimidine-2-thiol

CAS No.: 80590-69-8

Cat. No.: VC7147915

Molecular Formula: C10H7ClN2S

Molecular Weight: 222.69

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)pyrimidine-2-thiol - 80590-69-8

Specification

CAS No. 80590-69-8
Molecular Formula C10H7ClN2S
Molecular Weight 222.69
IUPAC Name 6-(2-chlorophenyl)-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
Standard InChI Key ZZCFFEPWKRXMNZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=NC(=S)N2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

4-(2-Chlorophenyl)pyrimidine-2-thiol (C₁₀H₇ClN₂S) consists of a pyrimidine ring with a thiol group at position 2 and a 2-chlorophenyl substituent at position 4. The chlorine atom’s ortho position on the phenyl ring introduces steric and electronic effects distinct from its para-substituted analog .

Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)pyrimidine-2-thiol (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource Analogy
Molecular Weight222.69 g/mol
Melting Point~210°C (predicted for para-isomer)
Boiling Point357.1±52.0°C (predicted)
Density1.35±0.1 g/cm³
pKa6.36±0.10 (thiol group)
SolubilityLow in water; soluble in ethanol, DMSO

The SMILES string for the compound is ClC1=CC=CC=C1C2=CC=NC(=S)N2, and its InChIKey is TWKIWOOKHPWUIM-UHFFFAOYSA-N .

Synthesis and Reaction Pathways

Aza-Michael Addition/Nucleophilic Cyclization

Divinyl ketones react with thiourea under basic conditions (e.g., KOH in ethanol) to form pyrimidine-2-thiol derivatives via a tandem aza-Michael addition, nucleophilic addition, and aromatization sequence . For example, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one reacts with thiourea to yield 4-phenethyl-6-phenylpyrimidine-2-thiol in 75–85% yield . Adapting this method for 2-chlorophenyl-substituted divinyl ketones could theoretically produce the target compound.

Key Reaction Conditions:

  • Solvent: Ethanol or acetonitrile

  • Catalyst: Potassium hydroxide (2 mmol per 1 mmol substrate)

  • Temperature: 80°C for 8 hours

  • Workup: Ethyl acetate extraction, brine washing, and column chromatography

Physicochemical Characterization

Spectroscopic Profiles

While direct data for the 2-chloro isomer is unavailable, its para-substituted analog exhibits:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.30 (m, 4H, Ar-H) .

  • FT-IR: Peaks at 2560 cm⁻¹ (S-H stretch) and 1580 cm⁻¹ (C=N pyrimidine) .

  • Mass Spectrometry (EI): Molecular ion peak at m/z 222.69 [M]⁺ .

Industrial and Research Applications

Pharmaceutical Intermediate

The thiol group serves as a handle for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents .

Material Science

Pyrimidine-thiols coordinate with metals (e.g., Cu, Au) to form complexes with applications in catalysis or nanotechnology .

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